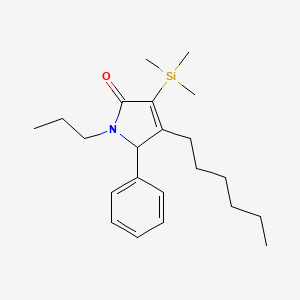
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- is a complex organic compound belonging to the class of γ-lactam compounds. These compounds are known for their diverse applications in organic synthesis, drug development, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one derivatives typically involves transition metal catalysis and cascade cyclization reactions. For instance, the copper-catalyzed synthesis of 1,5-dihydro-2H-pyrrol-2-one involves the reaction of aldehydes and amines . Other methods include the palladium-catalyzed reaction of propargylamine, halide, and TFben, as well as the nickel-catalyzed reaction of acetamide with isocyanide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one derivatives undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2H-Pyrrol-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of γ-lactam antibiotics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydro-2H-pyrrol-2-one
- 1-Methyl-1,5-dihydro-2H-pyrrol-2-one
- 1-Phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
198214-13-0 |
|---|---|
Molecular Formula |
C22H35NOSi |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
3-hexyl-2-phenyl-1-propyl-4-trimethylsilyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H35NOSi/c1-6-8-9-13-16-19-20(18-14-11-10-12-15-18)23(17-7-2)22(24)21(19)25(3,4)5/h10-12,14-15,20H,6-9,13,16-17H2,1-5H3 |
InChI Key |
KWQWOVAIAXULPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=O)N(C1C2=CC=CC=C2)CCC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



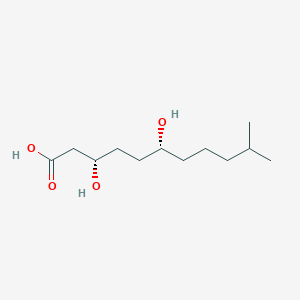
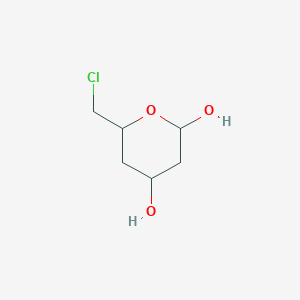
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
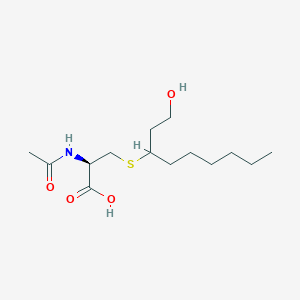
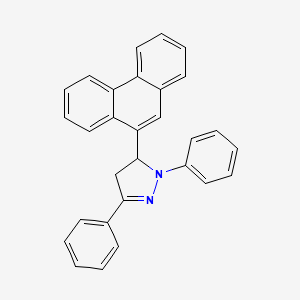
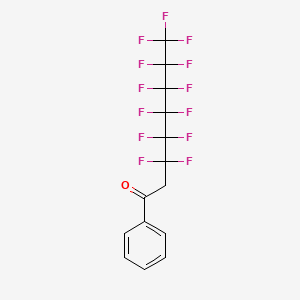
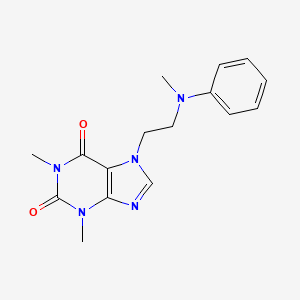
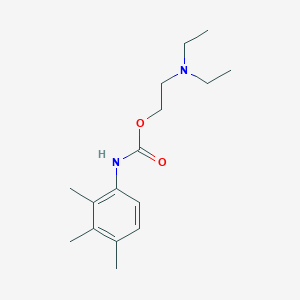
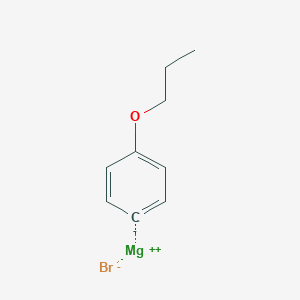
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
